

# Technical Support Center: Optimizing Triethylene Glycol (TEG) Dehydration

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## Compound of Interest

Compound Name: *Triethylene Glycol*

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Welcome to the technical support center for **triethylene glycol** (TEG) dehydration processes. This guide is designed for researchers, scientists, and drug development professionals who utilize TEG for dehydration and require a deeper understanding of process optimization and troubleshooting. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimental and operational procedures.

## Part 1: FAQs on Fundamental Principles of TEG Dehydration

**Q1:** What is the fundamental principle of TEG dehydration?

**A1:** TEG dehydration is an absorption process where water vapor is removed from a gas stream by bringing it into contact with a hygroscopic liquid desiccant, which in this case is **triethylene glycol**.<sup>[1]</sup> The process leverages TEG's strong affinity for water.<sup>[2]</sup> Wet gas flows upward through a contactor tower, while lean (dry) TEG is introduced at the top and flows downward, absorbing water from the gas.<sup>[3][4]</sup> The now "rich" (wet) TEG is then regenerated by heating it in a reboiler to boil off the absorbed water, allowing the lean TEG to be recycled back into the process.<sup>[2]</sup> This continuous cycle is essential for meeting pipeline specifications for water content, typically around 6-7 lb/MMSCF, to prevent hydrate formation and corrosion.<sup>[1][5]</sup>

**Q2:** Why is maintaining a high lean TEG concentration so critical for effective dehydration?

A2: The degree of water removal, or dew point depression, is directly proportional to the concentration of the lean TEG solution entering the contactor.<sup>[1][6]</sup> A higher lean TEG concentration creates a larger vapor pressure differential between the water in the gas phase and the water in the liquid glycol phase, driving more efficient absorption of water from the gas.<sup>[7]</sup> To achieve very low water content in the processed gas, lean TEG concentrations of 99.5% to over 99.9% are often required.<sup>[1][6]</sup> Inadequate TEG concentration is a primary cause of failing to meet the required dry gas water content specification.<sup>[8]</sup>

Q3: What is the maximum achievable TEG concentration, and what limits it?

A3: In a standard atmospheric regeneration system, the maximum achievable lean TEG concentration is typically around 98.5-98.9 wt%.<sup>[9]</sup> This limit is imposed by the maximum allowable reboiler temperature. TEG begins to undergo thermal degradation at temperatures above 404°F (207°C), so reboilers are usually operated at or below 400°F (204°C) to minimize solvent breakdown.<sup>[5][9][10]</sup> To achieve higher purities (e.g., 99.5% and above), enhancements to the regeneration process, such as the use of stripping gas, are necessary.<sup>[6][9]</sup>

## Part 2: Optimization Guide

Q4: How does the reboiler temperature affect lean TEG concentration and overall efficiency?

A4: Increasing the reboiler temperature increases the amount of water vaporized from the rich TEG, thereby increasing the lean TEG concentration.<sup>[8]</sup> However, this must be balanced against the risk of thermal degradation, which commences above 404°F (207°C).<sup>[9][11]</sup> Operating the reboiler at the highest possible temperature without causing degradation (typically around 400°F or 204°C) is key to maximizing the regenerative capacity of a standard system.<sup>[9][12]</sup>

Q5: What is "stripping gas," and how does it help achieve higher TEG concentrations?

A5: Stripping gas is a dry, inert gas (often a portion of the processed natural gas) that is bubbled through the hot glycol in the reboiler or a dedicated stripping column.<sup>[7][9]</sup> According to Dalton's Law of Partial Pressures, the introduction of this gas reduces the partial pressure of water in the vapor phase above the TEG.<sup>[7]</sup> This lowered partial pressure enhances the rate of water vaporization from the TEG, allowing for the achievement of much higher lean TEG concentrations (up to 99.99 wt%) than is possible by heating alone.<sup>[6][7]</sup> Utilizing stripping gas

is often more effective and energy-efficient for achieving high dew point depressions than simply increasing the reboiler temperature.[6]

Q6: How should the TEG circulation rate be optimized?

A6: The TEG circulation rate is a critical parameter that must be carefully controlled. A rate that is too low will result in insufficient dehydration.[8] Conversely, an excessively high circulation rate increases both energy consumption for pumping and the heat duty on the reboiler, without providing a significant improvement in dehydration performance.[13] The optimal rate is typically between 2 to 6 gallons of TEG per pound of water to be removed.[14] The circulation should be adjusted to be the minimum required to meet the outlet gas water specification, thereby optimizing energy consumption.[13][15]

Q7: What is the ideal temperature for the lean TEG entering the contactor?

A7: The lean TEG entering the contactor should be maintained at a temperature 9-18°F (5-10°C) higher than the temperature of the incoming wet gas.[9] If the TEG is too cold, it can lead to the condensation of heavy hydrocarbons from the gas stream, which can cause severe foaming and operational problems.[9][16][17] If the TEG is too hot, its absorption efficiency decreases, and TEG vaporization losses increase.[18] Proper heat exchange between the hot, lean TEG from the regenerator and the cool, dry gas leaving the contactor is crucial for achieving this optimal temperature balance.[19]

## Part 3: Troubleshooting Common Issues

This section addresses specific problems in a Q&A format. For a systematic approach, refer to the troubleshooting workflow diagram below.

Q8: My outlet gas has a high water dew point. What are the likely causes?

A8: A high water dew point in the treated gas is one of the most common operational issues and can stem from several factors:

- Low Lean TEG Concentration: This is the most frequent cause. Verify the reboiler temperature is optimal (~400°F/204°C) and that the stripping gas system (if installed) is functioning correctly.[8][9]

- Insufficient TEG Circulation Rate: The pump rate may be too low for the amount of water in the inlet gas. Check pump performance and flow rates.[8]
- High Inlet Gas Temperature: Hotter gas carries more water and is more difficult to dehydrate. Ensure upstream gas coolers are operating efficiently.[8][15]
- Inefficient Contactor Performance: This can be caused by internal damage, fouling, or foaming, which reduces the effective contact between the gas and glycol.[8]

Q9: What causes foaming in the TEG contactor, and how can it be resolved?

A9: Foaming is a serious issue that leads to significant glycol loss and poor dehydration performance.[16][20] The primary causes include:

- Hydrocarbon Contamination: Liquid hydrocarbons condensing in the contactor or entering with the feed gas are a primary cause of foaming.[3][11][17] Improving upstream separation to remove liquids is the most effective solution.[3][21]
- High Temperature Differential: A large temperature difference ( $>20^{\circ}\text{F}$  or  $11^{\circ}\text{C}$ ) between the inlet gas and the lean TEG can cause foaming.[16][17]
- Contaminants: Finely divided solids (like corrosion products), compressor oils, and chemical additives (like corrosion inhibitors) can act as foam promoters.[11][16][22][23] Effective filtration of the glycol is essential.[16]
- High pH: Glycol pH should be maintained in a neutral range (7.0-7.5). A high pH ( $>8.5$ ) can cause saponification of hydrocarbons, leading to soap-like foam.[16]

While anti-foaming agents can be injected as a temporary fix, the permanent solution is to identify and eliminate the root cause, which is most often contamination.[16][17][24]

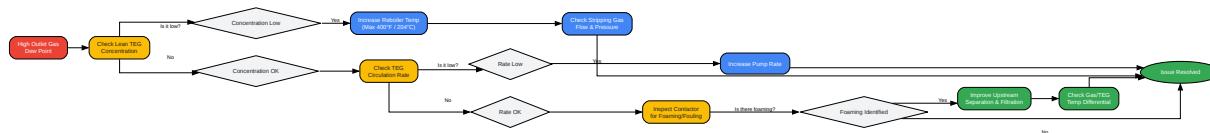
Q10: I'm experiencing excessive TEG loss. Where should I investigate?

A10: Excessive TEG loss is costly and can be attributed to several factors:

- Carryover from Foaming: As discussed above, foaming is a major cause of glycol being physically entrained with the outlet gas.[8][16]

- High Gas Velocity: If the gas flow rate exceeds the design capacity of the contactor, it can physically carry glycol droplets out of the top of the tower.[8]
- Vaporization Losses: These occur in both the contactor and the regenerator still. High lean TEG temperatures at the contactor inlet or an inefficient still condenser can increase these losses.[8]
- Mechanical Leaks: Check for leaks in pumps, valves, and fittings.[8]
- Degradation: Operating the reboiler at excessively high temperatures ( $>404^{\circ}\text{F}/207^{\circ}\text{C}$ ) can cause thermal decomposition of the TEG, resulting in permanent loss.[8][9]

# Troubleshooting Workflow Diagram



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Caption: Troubleshooting workflow for high outlet gas dew point in a TEG system.

## Part 4: Experimental Protocols & Data

## Protocol 1: Determination of TEG Concentration

A common and rapid method for determining TEG concentration is by measuring its refractive index or specific gravity. However, laboratory analysis via Karl Fischer titration remains the gold standard for accuracy.

Objective: To accurately measure the water content in a TEG sample to determine its concentration.

Methodology: Karl Fischer Titration

- Preparation: Ensure the Karl Fischer titrator is calibrated and the reagent is fresh. The system must be free of atmospheric moisture.
- Sample Collection: Obtain a representative sample of lean or rich TEG from the process stream in a clean, dry, sealed container. Allow the sample to cool to room temperature.
- Tare Syringe: Take a clean, dry syringe and accurately weigh it on an analytical balance.
- Sample Injection: Draw a small, precisely known amount of the TEG sample (typically 0.5-1.0 mL) into the tared syringe.
- Weigh Sample: Reweigh the syringe with the TEG sample. The difference in weight is the exact mass of the sample being analyzed.
- Titration: Carefully inject the TEG sample from the syringe into the titration vessel of the Karl Fischer apparatus.
- Analysis: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted and will display the result, typically in ppm (parts per million) of water or as a percentage.
- Calculation:
  - Water Content (wt%) =  $(\text{Mass of Water Detected} / \text{Mass of TEG Sample}) * 100$
  - TEG Concentration (wt%) =  $100 - \text{Water Content (wt%)}$
- Validation: Run the analysis in triplicate to ensure repeatability and accuracy.

## Data Table: TEG Concentration vs. Achievable Dew Point

The following table illustrates the critical relationship between the lean TEG concentration entering the contactor and the achievable water dew point of the processed gas. Data is generalized for a typical system.

Lean TEG Concentration (wt%)	Typical Achievable Outlet Gas Water Content (lb/MMSCF)
98.5	10 - 15
99.0	7 - 10
99.5	4 - 6
99.8	2 - 3
99.9+	< 1

Note: Actual performance depends on contactor temperature, pressure, and efficiency.[25][26]

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